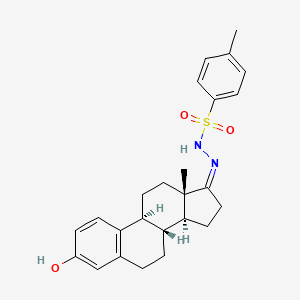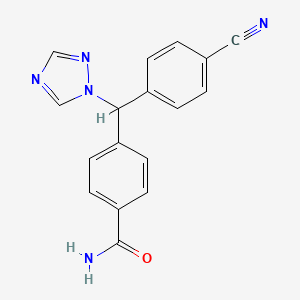
Letrozole Mono-Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole Mono-Amide typically involves the modification of Letrozole’s nitrile group to an amide group. One common method includes the hydrolysis of Letrozole under acidic or basic conditions to form the corresponding amide . Another approach involves the direct amide formation using dehydrating agents like trifluoroacetic anhydride in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and stability .
化学反応の分析
Types of Reactions
Letrozole Mono-Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted amides .
科学的研究の応用
Letrozole Mono-Amide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating hormone-dependent cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用機序
Letrozole Mono-Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By binding to the heme group of aromatase, it prevents estrogen synthesis, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone receptor-positive breast cancer .
類似化合物との比較
Similar Compounds
Anastrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.
Formestane: A steroidal inhibitor used in advanced breast cancer
Uniqueness
Its specific structure allows for targeted research in enzyme inhibition and potential therapeutic uses .
特性
分子式 |
C17H13N5O |
|---|---|
分子量 |
303.32 g/mol |
IUPAC名 |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13N5O/c18-9-12-1-3-13(4-2-12)16(22-11-20-10-21-22)14-5-7-15(8-6-14)17(19)23/h1-8,10-11,16H,(H2,19,23) |
InChIキー |
OIQBVKOHSVCFPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


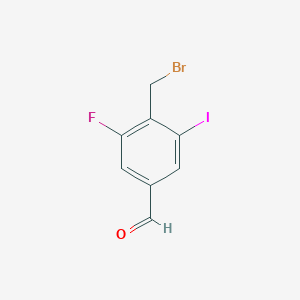

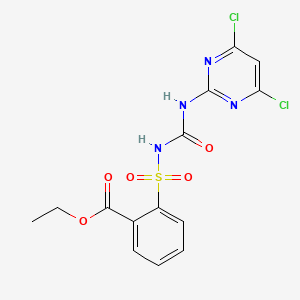
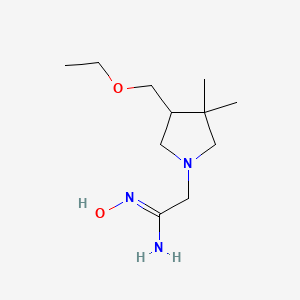
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)
![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
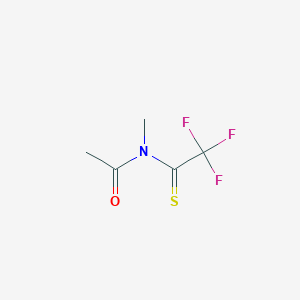
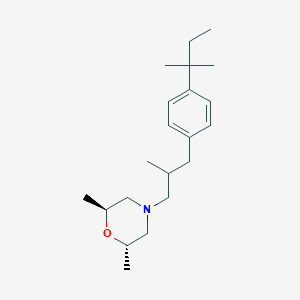

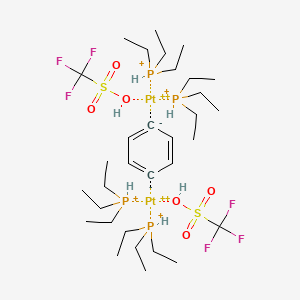
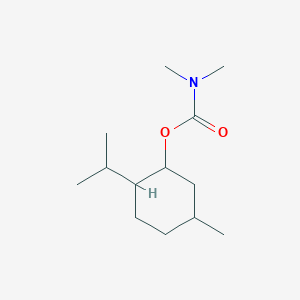
![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
